Cas no 893752-99-3 ((4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine)

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine structure
893752-99-3 structure
Product Name:(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine
CAS No:893752-99-3
MF:C9H10N4
MW:174.20250082016
CID:1036534
PubChem ID:19627290
Update Time:2025-04-20

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine
    • (4-(1H-1,2,4-Triazol-1-yl)phenyl)methamine
    • [4-(1,2,4-triazol-1-yl)phenyl]methanamine
    • [4-(1H-1,2,4-Triazol-1-yl)benzyl]amine
    • AKOS000218466
    • 893752-99-3
    • CS-0268329
    • [4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine
    • SCHEMBL4573347
    • P5Q
    • EN300-55211
    • 1-[4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]METHANAMINE
    • DTXSID80599149
    • DB-327779
    • 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine(SALTDATA: HCl)
    • MDL: MFCD02682062
    • Inchi: 1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2
    • InChI Key: WJLYNSNEGTXEFD-UHFFFAOYSA-N
    • SMILES: N1(C=NC=N1)C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 174.090546336g/mol
  • Monoisotopic Mass: 174.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 360.7±44.0 °C at 760 mmHg
  • Flash Point: 172.0±28.4 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine Security Information

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine Pricemore >>

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